1-[1-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethyl]pyrrolidin-2-one
Overview
Description
1-[1-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethyl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core, a thiophene ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[1-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethyl]pyrrolidin-2-one typically involves multiple steps, including the formation of the oxadiazole ring and the subsequent attachment of the thiophene and pyrrolidin-2-one moieties. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the oxadiazole ring can be formed through the reaction of a hydrazide with an acyl chloride, followed by cyclization with a thiophene derivative .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain precise control over reaction conditions. The use of catalysts and solvents that enhance reaction efficiency is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
1-[1-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethyl]pyrrolidin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring typically yields sulfoxides or sulfones, while reduction of the oxadiazole ring can lead to various amine derivatives .
Scientific Research Applications
1-[1-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethyl]pyrrolidin-2-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development.
Medicine: Preliminary studies suggest it may have anticancer properties, particularly against melanoma cells.
Mechanism of Action
The mechanism of action of 1-[1-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit enzyme activity by binding to the active site, thereby preventing substrate access. The compound’s unique structure allows it to interact with multiple pathways, making it a versatile agent in biochemical research .
Comparison with Similar Compounds
Similar Compounds
1-[1-(Thiophen-2-ylmethyl)-1,2,4-triazol-5-yl]ethyl]pyrrolidin-2-one: Similar structure but with a triazole ring instead of an oxadiazole ring.
1-[1-(Thiophen-2-ylmethyl)-1,2,4-thiadiazol-5-yl]ethyl]pyrrolidin-2-one: Contains a thiadiazole ring instead of an oxadiazole ring.
Uniqueness
1-[1-[3-(Thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethyl]pyrrolidin-2-one is unique due to the presence of the oxadiazole ring, which imparts distinct electronic properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological targets or materials with unique electronic properties.
Properties
IUPAC Name |
1-[1-[3-(thiophen-2-ylmethyl)-1,2,4-oxadiazol-5-yl]ethyl]pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-9(16-6-2-5-12(16)17)13-14-11(15-18-13)8-10-4-3-7-19-10/h3-4,7,9H,2,5-6,8H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWBACJCBXKSLZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)CC2=CC=CS2)N3CCCC3=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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